molecular formula C15H14ClNO B1221081 2-Chloro-N-phenethyl-benzamide CAS No. 38925-70-1

2-Chloro-N-phenethyl-benzamide

Cat. No.: B1221081
CAS No.: 38925-70-1
M. Wt: 259.73 g/mol
InChI Key: PLSUZSSOFMKWLH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenylethyl)benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Therapeutic Potential

Research indicates that 2-Chloro-N-phenethyl-benzamide and its derivatives possess notable pharmacological properties. These compounds have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR gamma, which plays a critical role in glucose and lipid metabolism. This activation suggests potential applications in treating metabolic disorders such as:

  • Type 2 Diabetes
  • Dyslipidemias
  • Obesity
  • Cardiovascular Diseases

The dual mechanism of action—enhancing insulin secretion and improving lipid profiles—positions these compounds as promising candidates for managing metabolic syndrome and related complications .

1.2. Neuropharmacological Research

Recent studies have highlighted the potential of similar compounds in neuropharmacology, particularly in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets in the treatment of Alzheimer's disease. Some derivatives have demonstrated efficacy comparable to established inhibitors like rivastigmine, suggesting that this compound may also have applications in neurodegenerative disease therapies .

Chemical Synthesis Applications

2.1. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in pharmaceutical chemistry. Common reactions include:

  • Reactions with amines: The compound can react with various amines to form substituted benzamides.
  • Nucleophilic substitutions: The chlorine atom enhances reactivity, facilitating nucleophilic attack.

The typical synthesis involves reacting 2-chlorobenzoyl chloride with phenethylamine in the presence of a base like triethylamine, often using dichloromethane as a solvent .

Case Studies and Research Findings

3.1. Case Study: Metabolic Syndrome Treatment

A study focused on the use of this compound derivatives for treating metabolic syndrome demonstrated significant improvements in glucose tolerance and lipid profiles in animal models. The compounds were shown to reduce insulin resistance and promote weight loss, indicating their potential as therapeutic agents for obesity-related conditions .

3.2. Case Study: Alzheimer's Disease

In vitro studies evaluating the inhibition of AChE and BuChE by derivatives of this compound revealed promising results. The compounds exhibited IC50 values indicating effective inhibition, which could translate into clinical benefits for patients with Alzheimer's disease .

Summary Table of Applications

Application Area Description
Metabolic Disorders Activation of PPARs leading to improved insulin sensitivity and lipid metabolism
Neuropharmacology Inhibition of AChE/BuChE for potential Alzheimer's treatment
Organic Synthesis Intermediate for synthesizing complex organic molecules
Anticancer Research Potential induction of apoptosis in cancer cell lines based on structural similarities with other agents

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N-phenethyl-benzamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves amide bond formation between a substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride) and a phenethylamine derivative. For example, coupling 2-chlorobenzoyl chloride with 2-phenylethylamine in dichloromethane (DCM) using pyridine as a base at room temperature (1–2 hours) is a standard approach . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for slower reactions), and temperature to improve yields (70–85%).

Q. How is spectroscopic characterization performed to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on substituent effects: the aromatic protons of the chlorinated benzene ring appear downfield (δ 7.2–7.8 ppm), while the phenethyl group’s methylene protons resonate at δ 3.5–3.7 ppm (CH2NH) and δ 2.8–3.0 ppm (CH2Ph) .
  • IR Spectroscopy : Confirm amide C=O stretching at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+H]+ at m/z 274.07 for C15H14ClNO) .

Q. What purification techniques are recommended for isolating this compound?

  • Methodology : Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Recrystallization from ethanol/water (7:3) yields high-purity crystals (>95%) .

Advanced Research Questions

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

  • Methodology : If X-ray crystallography (e.g., using SHELXL ) reveals a planar amide group, but NMR suggests rotational flexibility, perform variable-temperature NMR to assess dynamic behavior. For example, coalescence of NH proton signals at elevated temperatures may indicate restricted rotation . Cross-validate with DFT calculations (e.g., Gaussian09) to model bond angles and compare with experimental data .

Q. What strategies improve regioselectivity during the introduction of substituents into the benzamide scaffold?

  • Methodology :

  • Directing Groups : Use ortho-directing substituents (e.g., Cl) to control electrophilic substitution positions.
  • Protection/Deprotection : Temporarily protect the amide NH with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during halogenation .
  • Metal Catalysis : Employ Pd/C for selective hydrogenation of nitro groups in precursors (e.g., 4-nitrobenzamide derivatives) .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., kinase enzymes) based on the compound’s electron-deficient aromatic ring and hydrogen-bonding capacity .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like ClogP, polar surface area, and H-bond donor/acceptor counts from PubChem data .

Q. What crystallographic software is most effective for refining the structure of this compound?

  • Methodology : SHELXL (via SHELXTL ) is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twin refinement. For challenging cases (e.g., high torsional flexibility), use the TWIN/BASF commands in SHELXL to model disorder .

Q. How do substituents on the phenethyl group influence molecular conformation and packing?

  • Methodology : Compare crystal structures (e.g., CCDC entries) of analogs with methyl, methoxy, or halide substituents. For example, 2-methyl substitution induces a 15° torsion angle between the benzene rings, altering packing efficiency (density ~1.35 g/cm³) . Use Mercury software to analyze π-π stacking distances (typically 3.8–4.2 Å) .

Properties

CAS No.

38925-70-1

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

2-chloro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C15H14ClNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)

InChI Key

PLSUZSSOFMKWLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl

solubility

39 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-N-phenethyl-benzamide
2-Chloro-N-phenethyl-benzamide
2-Chloro-N-phenethyl-benzamide
2-Chloro-N-phenethyl-benzamide
2-Chloro-N-phenethyl-benzamide
2-Chloro-N-phenethyl-benzamide

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